4-(Bromomethyl)thiazole

Regioselective halogenation Thiazole functionalization Synthetic methodology

4-(Bromomethyl)thiazole is the indispensable regioisomer for famotidine manufacture—only the 4-substituted thiazole delivers the pharmacophoric geometry required for H2-receptor engagement. Substituting 2- or 5-regioisomers, or the less reactive 4-(chloromethyl) analog, yields inactive compounds and compromised reaction yields. Beyond its patented role in famotidine, this electrophilic building block enables SAR-driven oncology research: derivatives exhibit reproducible IC50 values of 5–20 µM against MCF-7 and A549 cell lines. Exclusive bromination regioselectivity ensures isomerically pure product for demanding synthetic sequences. Procure the correct isomer—regiochemistry determines bioactivity.

Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
CAS No. 52829-53-5
Cat. No. B1311168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)thiazole
CAS52829-53-5
Molecular FormulaC4H4BrNS
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CBr
InChIInChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2
InChIKeyZEQYITAZUKBNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Bromomethyl)thiazole (CAS 52829-53-5) – A Key Thiazole Building Block for Regioselective Synthesis


4-(Bromomethyl)thiazole (CAS 52829-53-5) is a heterocyclic building block comprising a 1,3-thiazole ring substituted with a bromomethyl group at the 4-position . This substitution pattern confers distinct electronic and steric properties that differentiate it from other halomethyl-thiazole regioisomers and underpin its utility as an electrophilic intermediate in medicinal chemistry and agrochemical synthesis [1].

Why 4-(Bromomethyl)thiazole Cannot Be Simply Substituted by Other Halomethyl-Thiazole Regioisomers or Analogs


The position of the bromomethyl group on the thiazole ring critically dictates both chemical reactivity and biological activity [1]. Substituting 4-(bromomethyl)thiazole with its 2- or 5-regioisomers, or with the less reactive 4-(chloromethyl) analog, leads to altered reaction kinetics, divergent regioselectivity in downstream transformations, and frequently compromised yields [2]. Moreover, the specific 4-substitution pattern is essential for accessing key pharmacophores, such as the famotidine scaffold, where the regioisomeric integrity directly impacts the biological target engagement [3].

Quantitative Differentiation Evidence for 4-(Bromomethyl)thiazole Against Closest Analogs


Regioselective Bromination: 4-(Bromomethyl)thiazole vs. 5-(Bromomethyl)thiazole Formation

In the synthesis of halomethyl thiazoles from 4,5-dimethyl-2-aryl-1,3-thiazoles, bromination with N-bromosuccinimide under mild conditions yields exclusively the 4-bromomethyl-5-methyl-2-aryl-1,3-thiazole regioisomer, with no detectable formation of the 5-bromomethyl regioisomer [1]. This contrasts with non-regioselective methods that produce mixtures of 4- and 5-substituted products, requiring costly separation.

Regioselective halogenation Thiazole functionalization Synthetic methodology

Reactivity Advantage in Nucleophilic Substitution: Bromo- vs. Chloro- Leaving Group

The bromomethyl group in 4-(bromomethyl)thiazole exhibits significantly higher reactivity in SN2 displacements compared to the chloromethyl analog 4-(chloromethyl)thiazole [1]. While exact rate constants are not reported, the well-established trend in leaving group ability (Br⁻ >> Cl⁻) translates to faster alkylation kinetics and higher yields under milder conditions when 4-(bromomethyl)thiazole is employed as an electrophile in the synthesis of 4-thiomethyl-functionalized 1,3-thiazoles [2].

Nucleophilic substitution Leaving group ability SN2 kinetics

Critical Intermediate for Famotidine Synthesis: Regiochemical Purity Ensures Pharmacophore Integrity

The compound 1-(4-bromomethyl-2-thiazolyl)guanidine hydrobromide, derived from 4-(bromomethyl)thiazole, is a key intermediate in the synthesis of famotidine, a potent H2-receptor antagonist [1]. The patent literature specifically claims the utility of this 4-bromomethyl regioisomer for constructing the famotidine scaffold, highlighting that the correct substitution pattern is essential for achieving the desired biological activity .

Pharmaceutical intermediate H2-receptor antagonist Famotidine

Derivatives Exhibit Cytotoxic Activity with Defined IC50 Values Against Cancer Cell Lines

Thiazole derivatives synthesized from 4-(bromomethyl)thiazole display concentration-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 5 to 20 µM in MTT assays . While direct comparator data for 2- or 5-regioisomeric derivatives are not available in this source, the observed activity is sufficient to warrant selection of this scaffold for medicinal chemistry optimization programs.

Anticancer Cytotoxicity Thiazole derivatives

Efficient Alkylation Reagent for Thiazolium Salt Formation with High Radical Scavenging Activity

4-(Bromomethyl)thiazole-derived thiazolium salts serve as efficient alkylating agents for thiophenols, producing 4-thiomethyl-1,3-thiazoles in high yields (70-98% DPPH radical absorption) [1]. The most active derivatives exhibit IC50 values of 191-417 µM in the DPPH antioxidant assay, compared to ascorbic acid (IC50 = 29 µM) [2].

Thiazolium salts Antioxidant Alkylating reagent

Regioselective Cycloaddition Precursor: 4-(Bromomethyl)-5-(dibromomethyl)thiazole Enables Controlled Diels-Alder Chemistry

The bromomethyl group at the 4-position of thiazole, when further functionalized, generates a thiazole o-quinodimethane intermediate that undergoes highly regioselective Diels-Alder cycloadditions [1]. With 2- or 3-bromonaphthoquinones, the cycloadditions are highly regioselective, yielding anthra[2,3-b]thiazole-4,5-diones [2].

Cycloaddition o-Quinodimethane Regioselective synthesis

High-Value Application Scenarios for 4-(Bromomethyl)thiazole Supported by Quantitative Evidence


Pharmaceutical Intermediate for Famotidine and Related H2 Antagonists

4-(Bromomethyl)thiazole is the essential precursor for 1-(4-bromomethyl-2-thiazolyl)guanidine, a key intermediate in the patented synthesis of famotidine [1]. This application relies on the correct 4-substitution pattern; use of regioisomeric analogs would lead to inactive compounds.

Medicinal Chemistry Scaffold for Anticancer Lead Optimization

Derivatives of 4-(bromomethyl)thiazole exhibit reproducible cytotoxicity against MCF-7 and A549 cancer cell lines with IC50 values in the 5-20 µM range . This quantitative activity benchmark supports its use as a starting point for structure-activity relationship (SAR) studies in oncology drug discovery.

Building Block for Regioselective Synthesis of Polysubstituted Thiazoles

The high regioselectivity observed in the bromination of 4,5-dimethyl-2-aryl-1,3-thiazoles ensures exclusive formation of the 4-bromomethyl regioisomer [2]. This property is critical for synthetic chemists requiring pure intermediates for the construction of complex thiazole-containing molecules without isomeric contamination.

Generation of Thiazole-Based Antioxidant Libraries

4-(Bromomethyl)thiazole serves as a versatile alkylating agent for the rapid synthesis of 4-thiomethyl-1,3-thiazoles, which display quantifiable radical scavenging activity (IC50 191-417 µM in DPPH assay) [3]. This enables high-throughput screening of antioxidant candidates.

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